

# Technical Hazard & Application Guide: N-(2,2-dimethoxyethyl)-2-fluorobenzamide

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## Compound of Interest

Compound Name: *N-(2,2-dimethoxyethyl)-2-fluorobenzamide*

Cat. No.: B290763

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## Executive Summary

**N-(2,2-dimethoxyethyl)-2-fluorobenzamide** is a specialized bifunctional intermediate primarily utilized in the synthesis of 8-fluoroisoquinoline derivatives via the Pomeranz-Fritsch reaction. Unlike standard catalog reagents, this compound combines a robust fluorobenzamide core with an acid-labile dimethyl acetal tail.

This guide moves beyond the standard SDS format to address the specific stability profiles, hydrolysis risks, and synthetic utility of this "masked" aldehyde system.

## Part 1: Identification & Physicochemical Profile

This section establishes the chemical "fingerprint" necessary for analytical validation and property prediction.

## Chemical Identity

Parameter	Detail
IUPAC Name	N-(2,2-dimethoxyethyl)-2-fluorobenzamide
Common Alias	2-Fluoro-N-(2,2-dimethoxyethyl)benzamide; Pomeranz-Fritsch Intermediate
Molecular Formula	C <sub>11</sub> H <sub>14</sub> FNO <sub>3</sub>
Molecular Weight	227.23 g/mol
CAS Number	Not widely indexed (Treat as Research Chemical / Novel Entity)
SMILES	<chem>COC(OC)CNC(=O)C1=CC=CC=C1F</chem>

## Calculated Physicochemical Properties

Note: Values derived from structure-activity relationship (SAR) consensus for benzamide acetals.

Property	Value	Implication for Handling
LogP (Predicted)	-1.4 - 1.8	Moderate lipophilicity; penetrates skin.
Solubility	DMSO, DCM, Methanol, Ethyl Acetate	Soluble in organic synthesis solvents; poor water solubility.
Melting Point	65°C - 75°C (Est.)	Low-melting solid; store away from heat sources.
pKa (Amide NH)	~14-15	Non-ionizable at physiological pH; stable to base.

## Part 2: GHS Hazard Assessment & Toxicology (The "Risk Profile")

As a Senior Application Scientist, I must highlight that while specific toxicological data (LD50) may be absent for this exact catalog item, the risk profile is derived from its functional groups:

the fluorobenzamide core and the acetal moiety.

## Hazard Classification (GHS / CLP)

Based on SAR analysis of 2-fluorobenzamide and aminoacetaldehyde dimethyl acetal.

- Signal Word:WARNING
- Hazard Statements:
  - H315: Causes skin irritation.[1][2][3][4][5][6]
  - H319: Causes serious eye irritation.[1][2][3][4][5][6]
  - H335: May cause respiratory irritation.[1][4][5][6][7]
  - EUH019: May form explosive peroxides (Low risk, but acetals can degrade).

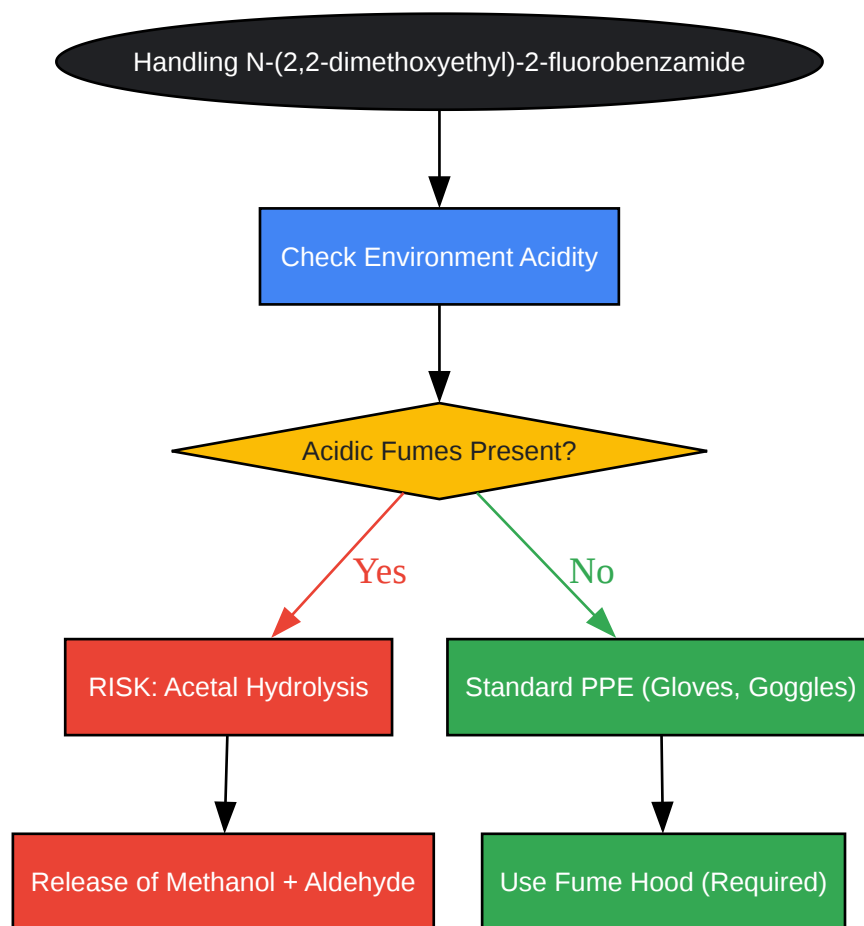
## The Mechanistic Safety Risk: Acid Hydrolysis

The critical safety nuance for this compound is the acetal group.

- Mechanism: In the presence of aqueous acid (or acidic fumes) and humidity, the dimethoxyethyl group hydrolyzes.
- Byproducts: This releases Methanol (toxic, flammable) and the corresponding Aldehyde (reactive, potential sensitizer).
- Control: Do not store near volatile acids (HCl, TFA).

## Visualized Safety Workflow

The following diagram outlines the decision logic for handling this material, emphasizing the hydrolysis risk.



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Figure 1: Safety decision tree highlighting the specific risk of acetal hydrolysis in acidic environments.

## Part 3: Handling, Stability, & Emergency Protocols Storage Hierarchy

- Primary: Inert atmosphere (Argon/Nitrogen). The amide is stable, but the acetal is hygroscopic.
- Temperature: 2-8°C (Refrigerate).
- Segregation: ABSOLUTELY SEPARATE from strong acids (Sulfuric, Hydrochloric, Trifluoroacetic acid) to prevent uncontrolled decomposition.

## Emergency Response (Self-Validating Protocols)

- Skin Contact:
  - Action: Wash with soap and water for 15 minutes.[4]
  - Validation: If white residue persists or redness develops (erythema), the lipophilic amide has penetrated; seek medical attention.
- Eye Contact:
  - Action: Flush with water.[4][6][8][9][10]
  - Validation: Check pH of eye runoff if possible; acetal hydrolysis can locally lower pH.
- Spill Cleanup:
  - Protocol: Do NOT use acidic absorbents. Use sand or vermiculite. Clean surface with mild alkaline detergent (sodium bicarbonate solution) to neutralize any trace hydrolysis products.

## Part 4: Application Context - The Pomeranz-Fritsch Cyclization[13]

This section details why this molecule is valuable. It is the "masked" precursor to 8-fluoroisoquinoline, a scaffold often found in kinase inhibitors and bioactive alkaloids.

### Synthetic Pathway

The transformation involves two distinct phases:[11][12]

- Preparation (The Material): Schotten-Baumann condensation of 2-fluorobenzoyl chloride and aminoacetaldehyde dimethyl acetal.
- Cyclization (The Application): Acid-mediated ring closure.

# Experimental Protocol: Synthesis of 8-Fluoroisoquinoline

Reference Standard: Modified from Pomeranz-Fritsch methodologies [1, 2].

## Step 1: Activation

- Reagent: **N-(2,2-dimethoxyethyl)-2-fluorobenzamide** (1.0 equiv).
- Catalyst: Chlorosulfonic acid ( ) or Triflic Acid ( ). Note: Sulfuric acid often gives lower yields due to sulfonation byproducts.
- Solvent: Neat or in Nitrobenzene.

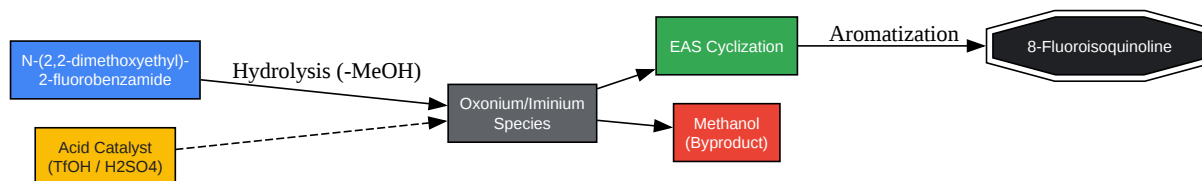
## Step 2: Cyclization Mechanism

- Protonation of the acetal oxygens.
- Loss of methanol to generate the oxonium/iminium ion.
- Electrophilic aromatic substitution (EAS) onto the phenyl ring.
  - Insight: The 2-fluoro substituent directs the cyclization to the ortho position (relative to the amide), but steric hindrance can be an issue. The fluorine atom creates an electronic push-pull effect that requires stronger Lewis acids than non-fluorinated analogs.

## Step 3: Workup

- Quench reaction mixture into ice/NH<sub>4</sub>OH.
- Extract with DCM.

## Reaction Workflow Diagram



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Figure 2: The Pomeranz-Fritsch cyclization pathway transforming the acetal precursor into the isoquinoline core.[12][13]

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